molecular formula C21H27NO4S2 B11421219 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11421219
M. Wt: 421.6 g/mol
InChI Key: TWOLMGTYITXOOY-UHFFFAOYSA-N
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Description

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Thiophene Groups: The thiophene groups can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Oxidation of the Thiophene Ring: The thiophene ring can be oxidized to the 1,1-dioxide form using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in the compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzamides, halogenated benzamides

Scientific Research Applications

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or luminescence, through interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide: shares similarities with other benzamide derivatives and thiophene-containing compounds.

    N-(3-methylthiophen-2-yl)-4-butoxybenzamide: Similar structure but lacks the dioxidotetrahydrothiophenyl group.

    4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Similar structure but lacks the 3-methylthiophen-2-ylmethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that can be exploited in various applications. The presence of both thiophene and benzamide moieties allows for diverse reactivity and potential for modification, making it a versatile compound in research and industrial contexts.

Properties

Molecular Formula

C21H27NO4S2

Molecular Weight

421.6 g/mol

IUPAC Name

4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C21H27NO4S2/c1-3-4-11-26-19-7-5-17(6-8-19)21(23)22(14-20-16(2)9-12-27-20)18-10-13-28(24,25)15-18/h5-9,12,18H,3-4,10-11,13-15H2,1-2H3

InChI Key

TWOLMGTYITXOOY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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